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Histone H3 (23-34) -

Histone H3 (23-34)

Catalog Number: EVT-14048601
CAS Number:
Molecular Formula: C46H83N17O15
Molecular Weight: 1114.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone H3 is classified as a core histone, which is one of the five main types of histones (H1, H2A, H2B, H3, and H4). It is encoded by multiple genes in the human genome, with variants such as H3.1 and H3.2 differing by a single amino acid. The segment (23-34) corresponds to a portion of the histone tail that extends from the core histone structure, which is critical for interactions with DNA and other proteins involved in chromatin remodeling and regulation .

Synthesis Analysis

Methods

The synthesis of Histone H3 (23-34) can be achieved through various methods, including:

  1. Native Chemical Ligation: This method allows for the assembly of synthetic peptides into full-length proteins. In the case of Histone H3, segments can be synthesized separately and then ligated together to form the complete peptide .
  2. Solid-Phase Peptide Synthesis: This technique enables the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. It is particularly useful for generating modified peptides with specific post-translational modifications .
  3. Semisynthetic Approaches: Utilizing recombinant histones as a starting point, specific modifications can be introduced through cysteine-directed chemistry or other chemical strategies to create variants of Histone H3 with defined properties .

Technical Details

The synthesis often involves high-performance liquid chromatography for purification and mass spectrometry for characterization. For example, ligation steps can yield products with varying efficiencies, often requiring multiple purification cycles to achieve desired purity levels .

Molecular Structure Analysis

Structure

The molecular structure of Histone H3 (23-34) is characterized by its alpha-helical conformation, which is essential for its interaction with DNA. The specific sequence within this region can dictate how it interacts with other molecules involved in chromatin dynamics.

Data

The peptide sequence typically includes several lysine residues that are targets for acetylation and methylation—modifications that play significant roles in gene regulation. Structural data can be obtained using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how these modifications affect histone function .

Chemical Reactions Analysis

Reactions

Histone H3 (23-34) undergoes various chemical reactions primarily involving post-translational modifications:

  1. Acetylation: This modification usually occurs on lysine residues and is associated with transcriptional activation.
  2. Methylation: Methyl groups can be added to lysine or arginine residues, influencing gene silencing or activation depending on the specific site modified.

Technical Details

These reactions are catalyzed by specific enzymes known as histone acetyltransferases and methyltransferases. The resulting modifications alter the charge and structure of histones, affecting their interaction with DNA and other proteins involved in chromatin remodeling .

Mechanism of Action

Process

The mechanism by which Histone H3 (23-34) influences gene expression involves several steps:

  1. Binding to DNA: The positively charged residues interact with negatively charged DNA, facilitating tight packaging into nucleosomes.
  2. Recruitment of Regulatory Proteins: Modified histones serve as signals for the recruitment of various proteins that either promote or inhibit transcription.

Data

Research indicates that specific modifications within this segment correlate with distinct biological outcomes, such as active versus repressed chromatin states . For instance, acetylation at certain lysines is linked to active transcription sites.

Physical and Chemical Properties Analysis

Physical Properties

Histone H3 (23-34) is typically found as a soluble protein under physiological conditions but can aggregate under certain conditions due to its positive charge.

Chemical Properties

The peptide exhibits stability under physiological pH but can be sensitive to proteolytic degradation. Its solubility and stability are influenced by factors such as ionic strength and temperature .

Applications

Scientific Uses

Histone H3 (23-34) has several applications in scientific research:

  1. Chromatin Studies: Understanding how histones interact with DNA helps elucidate mechanisms of gene regulation.
  2. Drug Development: Targeting histone modifications provides a potential therapeutic avenue for diseases such as cancer where epigenetic regulation is disrupted.
  3. Biophysical Characterization: Synthesized variants are used in structural biology studies to explore how modifications affect nucleosome stability and dynamics .
Molecular Biology and Biochemistry of Histone H3 (23-34)

Sequence-Specific Post-Translational Modifications (PTMs)

Lysine 27 Methylation Dynamics (H3K27me3) in Chromatin Regulation

H3K27 trimethylation (H3K27me3) is a repressive mark catalyzed by Polycomb Repressive Complex 2 (PRC2), with EZH2 (Enhancer of Zeste Homolog 2) serving as the catalytic subunit. This modification drives chromatin compaction by recruiting PRC1 complexes, which mediate histone H2A ubiquitination and chromatin condensation. Within the H3(23-34) peptide, K27 methylation status functions as a binary switch: H3K27me3 promotes facultative heterochromatin formation and transcriptional silencing of developmental genes, while demethylation by KDM6A/B enzymes reverses this repression [1] [5].

Table 1: Regulatory Machinery for H3K27 Methylation

ComponentFunctionAssociated ComplexBiological Outcome
EZH2 (Writer)Catalyzes mono- to trimethylation of H3K27PRC2Transcriptional repression
JMJD3/KDM6B (Eraser)Demethylates H3K27me3/me2KDM6 familyTranscriptional activation
CBX (Reader)Binds H3K27me3 via chromodomainPRC1Chromatin compaction
EEDStimulates EZH2 activity via allosteric H3K27me3 bindingPRC2Propagation of repressive marks

Dysregulation of H3K27me3 dynamics is oncogenic. EZH2 overexpression silences tumor suppressor genes in cancers, while gain-of-function mutations enhance methyltransferase activity. Inhibitors targeting EZH2 (e.g., tazemetostat) disrupt this axis but require precise PTM context for efficacy, underscoring the therapeutic relevance of the H3(23-34) scaffold [1] [9].

Acetylation and Phosphorylation Crosstalk Within Residues 23–34

The H3(23-34) peptide hosts a PTM "hotspot" where combinatorial modifications dictate functional outcomes through steric and electrostatic crosstalk. Key events include:

  • Acetylation of K27: Neutralizes lysine’s positive charge, reducing histone-DNA affinity and promoting an open chromatin state. K27ac directly antagonizes K27me3, forming a mutually exclusive switch for gene activation versus repression [1] [7].
  • Phosphorylation of S28 (H3S28ph): Induced during mitosis by kinases such as Aurora B. Phosphorylation disrupts HP1 binding to H3K9me3 in adjacent nucleosomes and directly antagonizes EZH2-mediated methylation of K27 via steric hindrance. This switch is critical for resetting transcriptional programs during cell division [2] [4].
  • Phosphorylation of T3/T6 (H3T3ph/T6ph): Regulates binding of effector proteins to K4me3. For example, H3T3ph inhibits the ING2 PHD finger (Kd weakens from 1.5 μM to >19 μM), illustrating how PTMs outside residues 23-34 can influence this region’s interactome [2] [8].

Table 2: Thermodynamic and Functional Effects of PTM Crosstalk in H3(23-34)

Modification PairEffect on Structure/RecruitmentKd ChangeFunctional Consequence
H3K27ac vs. H3K27me3Charge neutralization vs. hydrophobic recruitmentMutually exclusiveActivation/repression switch
H3K27me3 + H3S28phSteric clash inhibits EZH2 bindingMethylation rate ↓ 90%Mitotic silencing reset
H3K4me3 + H3T3phDisrupts ING2-PHD binding↑ from 0.98 μM to N.D.Abrogated stress-gene activation
H3K4me3 + H3T6phBlocks BHC80-PHD recognition↑ from 19.6 μM to N.D.Impaired neuronal differentiation

Molecular dynamics simulations reveal that double modifications (e.g., K27ac-S28ph) reduce helical stability in H3(23-34) (Tm = 324 K vs. 346 K for unmodified peptide), enhancing tail flexibility and accessibility for regulatory complexes [6] [8].

Role of Arginine 26 in Mediating DNA-Histone Interactions

Arginine 26 (R26) anchors the H3(23-34) peptide to DNA through dual mechanisms:

  • Electrostatic Bridging: The guanidinium group of R26 forms bidentate hydrogen bonds with phosphate groups in the DNA backbone, compressing the minor groove. This interaction is reinforced by adjacent residues (e.g., T22, K27) to stabilize nucleosomal DNA wrapping [3] [6].
  • PTM Sensitivity: R26 methylation modulates DNA affinity asymmetrically:
  • Symmetric dimethylation (R26me2s): Weakens DNA binding by steric bulk and charge reduction (ΔG = +3.2 kcal/mol).
  • Asymmetric dimethylation (R26me2a): Partially maintains DNA interactions but recruits Tudor-domain readers like SMN1 [7].

Table 3: Impact of R26 Modifications on DNA-Histone Interactions

R26 StateDNA AffinityHydrogen BondingBiological Role
UnmodifiedHighBidentate H-bonds to DNA backboneNucleosome stability
R26me2sLowSteric occlusion; reduced chargeTranscriptional elongation
R26me2aModerateMonodentate H-bonds; hydrophobic interfaceRecruitment of splicing factors
CitrullinationNoneCharge elimination (conversion to citrulline)Neutrophil extracellular trap (NET) formation

R26 citrullination (mediated by PADI4) abolishes positive charge, triggering chromatin decondensation in immune cells. This irreversible modification exemplifies how R26 chemistry regulates higher-order chromatin architecture [3] [7].

Experimental Approaches for Characterizing H3(23-34)

  • Mass Spectrometry (MS): Detects PTM stoichiometry and coexistence (e.g., K27ac-S28ph) with site-specific resolution. Modern workflows using HCD fragmentation achieve <5 ppm accuracy for modified peptides [3] [4].
  • Molecular Dynamics (MD): Simulates PTM-induced conformational changes. GROMOS 54a7 parameters show near-chemical accuracy (RMSE = 4.2 kJ/mol) in predicting hydration free energies, validating simulations of acetylated/methylated states [6] [8].
  • NMR Spectroscopy: Resolves residue-specific dynamics. Chemical shift perturbations confirm that K27ac reduces α-helical propensity in H3(23-34) by 40% compared to unmodified peptide [6].

Compound Nomenclature and Modifications

Table 4: Key Compounds and Modifications in Histone H3 (23-34)

ResidueModificationChemical FormulaEnzyme(s)
Lysine 27 (K27)TrimethylationNε-trimethyl-lysineEZH2 (PRC2)
Lysine 27 (K27)AcetylationNε-acetyl-lysinep300/CBP
Serine 28 (S28)PhosphorylationO-phospho-serineAurora B, MSK1
Arginine 26 (R26)Symmetric dimethylationNω,Nω'-dimethyl-argininePRMT5
Arginine 26 (R26)CitrullinationCitrulline (deiminated arginine)PADI4

Properties

Product Name

Histone H3 (23-34)

IUPAC Name

2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C46H83N17O15

Molecular Weight

1114.3 g/mol

InChI

InChI=1S/C46H83N17O15/c1-23(56-39(72)28(49)12-6-8-16-47)36(69)55-24(2)37(70)59-30(14-10-18-52-46(50)51)40(73)60-29(13-7-9-17-48)41(74)61-31(22-64)42(75)58-26(4)45(78)63-19-11-15-32(63)43(76)57-25(3)38(71)62-35(27(5)65)44(77)54-20-33(66)53-21-34(67)68/h23-32,35,64-65H,6-22,47-49H2,1-5H3,(H,53,66)(H,54,77)(H,55,69)(H,56,72)(H,57,76)(H,58,75)(H,59,70)(H,60,73)(H,61,74)(H,62,71)(H,67,68)(H4,50,51,52)/t23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,35-/m0/s1

InChI Key

UTHBMLWZKTVCKP-VQZNGJAKSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O

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